![molecular formula C21H21N3O5 B296405 Methyl 4-[4-(2-anilino-2-oxoethoxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B296405.png)
Methyl 4-[4-(2-anilino-2-oxoethoxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate
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Overview
Description
Methyl 4-[4-(2-anilino-2-oxoethoxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate, also known as MAPT, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a pyrimidine derivative that exhibits a range of biochemical and physiological effects, making it a valuable tool for studying various biological processes.
Mechanism of Action
The mechanism of action of Methyl 4-[4-(2-anilino-2-oxoethoxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate is complex and not fully understood. However, it is known that this compound inhibits the activity of certain protein kinases, which play a key role in various biological processes. Additionally, Methyl 4-[4-(2-anilino-2-oxoethoxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate has been shown to inhibit the aggregation of tau protein, which is implicated in the development of neurodegenerative diseases.
Biochemical and Physiological Effects:
Methyl 4-[4-(2-anilino-2-oxoethoxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate exhibits a range of biochemical and physiological effects, including:
1. Protein kinase inhibition: Methyl 4-[4-(2-anilino-2-oxoethoxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate inhibits the activity of certain protein kinases, which play a key role in various biological processes.
2. Anti-cancer activity: Methyl 4-[4-(2-anilino-2-oxoethoxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate exhibits anti-cancer activity, making it a potential candidate for the development of new cancer treatments.
3. Inhibition of tau protein aggregation: Methyl 4-[4-(2-anilino-2-oxoethoxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate inhibits the aggregation of tau protein, which is implicated in the development of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
Methyl 4-[4-(2-anilino-2-oxoethoxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate has several advantages and limitations for lab experiments. Some of the advantages include:
1. High purity: Methyl 4-[4-(2-anilino-2-oxoethoxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate can be synthesized with high purity, making it a valuable tool for studying various biological processes.
2. Versatility: Methyl 4-[4-(2-anilino-2-oxoethoxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate exhibits a range of biochemical and physiological effects, making it a valuable tool for studying various biological processes.
3. Availability: Methyl 4-[4-(2-anilino-2-oxoethoxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate is readily available for scientific research applications.
Some of the limitations of Methyl 4-[4-(2-anilino-2-oxoethoxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate for lab experiments include:
1. Limited understanding of mechanism of action: The mechanism of action of Methyl 4-[4-(2-anilino-2-oxoethoxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate is not fully understood, which can make it difficult to interpret experimental results.
2. Limited specificity: Methyl 4-[4-(2-anilino-2-oxoethoxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate exhibits a range of biochemical and physiological effects, which can make it difficult to isolate specific effects in lab experiments.
3. Potential toxicity: Methyl 4-[4-(2-anilino-2-oxoethoxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate may exhibit toxicity at high concentrations, which can limit its use in certain experiments.
Future Directions
There are several future directions for the study of Methyl 4-[4-(2-anilino-2-oxoethoxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate, including:
1. Development of new cancer treatments: Methyl 4-[4-(2-anilino-2-oxoethoxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate exhibits anti-cancer activity, making it a potential candidate for the development of new cancer treatments.
2. Study of protein kinases: Methyl 4-[4-(2-anilino-2-oxoethoxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate inhibits the activity of certain protein kinases, making it a valuable tool for studying the role of these enzymes in various biological processes.
3. Development of new treatments for neurodegenerative diseases: Methyl 4-[4-(2-anilino-2-oxoethoxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate inhibits the aggregation of tau protein, which is implicated in the development of neurodegenerative diseases. Further study of Methyl 4-[4-(2-anilino-2-oxoethoxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate may lead to the development of new treatments for these diseases.
In conclusion, Methyl 4-[4-(2-anilino-2-oxoethoxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate is a valuable tool for scientific research, exhibiting a range of biochemical and physiological effects. The synthesis of Methyl 4-[4-(2-anilino-2-oxoethoxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate has been optimized for high yield and purity, making it readily available for scientific research applications. Further study of Methyl 4-[4-(2-anilino-2-oxoethoxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate may lead to the development of new treatments for cancer and neurodegenerative diseases, as well as a better understanding of the role of protein kinases in various biological processes.
Synthesis Methods
The synthesis of Methyl 4-[4-(2-anilino-2-oxoethoxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate involves a multi-step process that begins with the reaction of 2-anilino-2-oxoethanol with 4-(bromomethyl)phenylacetic acid. This reaction produces an intermediate compound that is then reacted with 6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid methyl ester to yield the final product, Methyl 4-[4-(2-anilino-2-oxoethoxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate. This synthesis method has been optimized for high yield and purity, making Methyl 4-[4-(2-anilino-2-oxoethoxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate readily available for scientific research applications.
Scientific Research Applications
Methyl 4-[4-(2-anilino-2-oxoethoxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate has been extensively studied for its potential applications in scientific research. This compound has been shown to exhibit a range of biochemical and physiological effects, making it a valuable tool for studying various biological processes. Some of the key applications of Methyl 4-[4-(2-anilino-2-oxoethoxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate in scientific research include:
1. Protein kinase inhibition: Methyl 4-[4-(2-anilino-2-oxoethoxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate has been shown to inhibit the activity of certain protein kinases, making it a valuable tool for studying the role of these enzymes in various biological processes.
2. Cancer research: Methyl 4-[4-(2-anilino-2-oxoethoxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate has been shown to exhibit anti-cancer activity, making it a potential candidate for the development of new cancer treatments.
3. Neurodegenerative diseases: Methyl 4-[4-(2-anilino-2-oxoethoxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate has been shown to inhibit the aggregation of tau protein, making it a potential candidate for the development of new treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
Molecular Formula |
C21H21N3O5 |
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Molecular Weight |
395.4 g/mol |
IUPAC Name |
methyl 4-[4-(2-anilino-2-oxoethoxy)phenyl]-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C21H21N3O5/c1-13-18(20(26)28-2)19(24-21(27)22-13)14-8-10-16(11-9-14)29-12-17(25)23-15-6-4-3-5-7-15/h3-11,19H,12H2,1-2H3,(H,23,25)(H2,22,24,27) |
InChI Key |
HZFUPWRFCXZKAF-UHFFFAOYSA-N |
SMILES |
CC1=C(C(NC(=O)N1)C2=CC=C(C=C2)OCC(=O)NC3=CC=CC=C3)C(=O)OC |
Canonical SMILES |
CC1=C(C(NC(=O)N1)C2=CC=C(C=C2)OCC(=O)NC3=CC=CC=C3)C(=O)OC |
Origin of Product |
United States |
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